N-[2-(2-Furylcarbonylamino)benzothiazol-6-yl]acetamide
N-[2-(2-Furylcarbonylamino)benzothiazol-6-yl]acetamide
Brand Name:
Vulcanchem
CAS No.:
313671-61-3
VCID:
VC0365104
InChI:
InChI=1S/C14H11N3O3S/c1-8(18)15-9-4-5-10-12(7-9)21-14(16-10)17-13(19)11-3-2-6-20-11/h2-7H,1H3,(H,15,18)(H,16,17,19)
SMILES:
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3
Molecular Formula:
C14H11N3O3S
Molecular Weight:
301.32g/mol
N-[2-(2-Furylcarbonylamino)benzothiazol-6-yl]acetamide
CAS No.: 313671-61-3
Main Products
VCID: VC0365104
Molecular Formula: C14H11N3O3S
Molecular Weight: 301.32g/mol
CAS No. | 313671-61-3 |
---|---|
Product Name | N-[2-(2-Furylcarbonylamino)benzothiazol-6-yl]acetamide |
Molecular Formula | C14H11N3O3S |
Molecular Weight | 301.32g/mol |
IUPAC Name | N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Standard InChI | InChI=1S/C14H11N3O3S/c1-8(18)15-9-4-5-10-12(7-9)21-14(16-10)17-13(19)11-3-2-6-20-11/h2-7H,1H3,(H,15,18)(H,16,17,19) |
Standard InChIKey | FLISPZKWFXOOAI-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 |
Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 |
Solubility | 4.9 [ug/mL] |
PubChem Compound | 958627 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume